molecular formula C21H20N2O3 B2545861 3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one CAS No. 2414374-41-5

3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one

Cat. No.: B2545861
CAS No.: 2414374-41-5
M. Wt: 348.402
InChI Key: OYQNORRYAWXDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EMI56 is a chemical compound known for its potent inhibitory effects on mutant epidermal growth factor receptor (EGFR) proteins. It is a derivative of EMI1 and has shown greater efficacy against EGFR triple mutants, making it a valuable compound in the research of drug-resistant non-small-cell lung cancer (NSCLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMI56 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of EMI56 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of EMI56 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

EMI56 undergoes several types of chemical reactions, including:

    Oxidation: EMI56 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on EMI56, altering its chemical properties.

    Substitution: Substitution reactions are used to introduce different functional groups into the EMI56 molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of EMI56 with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

EMI56 has a wide range of scientific research applications, including:

    Chemistry: EMI56 is used as a model compound to study the effects of functional group modifications on EGFR inhibition.

    Biology: It is employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.

    Medicine: EMI56 is a potential therapeutic agent for treating drug-resistant NSCLC, and it is used in preclinical studies to evaluate its efficacy and safety.

    Industry: EMI56 is utilized in the development of new EGFR inhibitors and as a reference compound in quality control processes.

Mechanism of Action

EMI56 exerts its effects by inhibiting the activity of mutant EGFR proteins. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations .

Comparison with Similar Compounds

Similar Compounds

    EMI1: The parent compound of EMI56, which has lower potency against mutant EGFR.

    Gefitinib: An EGFR inhibitor used in the treatment of NSCLC, but with different resistance profiles.

    Erlotinib: Another EGFR inhibitor with a distinct mechanism of action and resistance patterns.

Uniqueness of EMI56

EMI56 stands out due to its enhanced potency against EGFR triple mutants, making it a valuable tool in the study of drug-resistant cancers. Its ability to inhibit multiple EGFR mutations simultaneously provides a broader spectrum of activity compared to other EGFR inhibitors .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQNORRYAWXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.